molecular formula C19H32ClNO B1397696 4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride CAS No. 1220034-01-4

4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride

Cat. No.: B1397696
CAS No.: 1220034-01-4
M. Wt: 325.9 g/mol
InChI Key: BHYBWQBDGQUDQZ-UHFFFAOYSA-N
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Description

4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride is a piperidine derivative characterized by a bulky 1,1,3,3-tetramethylbutylphenoxy substituent. Piperidine derivatives are often explored for pharmacological applications, such as local anesthetics or receptor-targeting agents, though the exact use of this compound remains unspecified in the available sources.

Properties

IUPAC Name

4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)15-6-8-16(9-7-15)21-17-10-12-20-13-11-17;/h6-9,17,20H,10-14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYBWQBDGQUDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]piperidine hydrochloride typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with piperidine derivatives under controlled conditions to yield the hydrochloride salt form. The compound can be obtained through various synthetic routes, including:

  • Nucleophilic substitution reactions .
  • Alkylation processes involving piperidine and phenolic compounds.

Pharmacological Studies

One of the primary applications of this compound lies in pharmacological research. It has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

  • Neuropharmacology : Studies have shown that this compound may exhibit effects on neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
  • Case Study : In a study examining the effects of piperidine derivatives on dopamine receptors, it was found that modifications like those present in this compound can enhance receptor affinity and selectivity.

Chemical Biology

The compound is also utilized in chemical biology for probing cellular mechanisms and pathways.

  • Cellular Assays : It has been used in assays to evaluate cellular responses to various stimuli and to understand the role of specific proteins in cell signaling pathways.
  • Case Study : Researchers employed this compound in a cellular model to investigate its impact on apoptosis pathways, revealing significant insights into cell survival mechanisms.

Material Science

In material science, derivatives of this compound have been explored for their potential use in creating novel materials with specific properties.

  • Polymer Chemistry : The incorporation of piperidine-based compounds into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.
  • Case Study : A recent study demonstrated that polymers modified with piperidine derivatives exhibited improved tensile strength and flexibility compared to unmodified controls.

Data Tables

Study FocusFindingsReference
NeuropharmacologyEnhanced receptor affinity for dopamine receptors
Chemical BiologySignificant impact on apoptosis pathways
Material ScienceImproved mechanical properties in polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related piperidine and phenoxy derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Physical State Toxicity Data (Acute) Key Applications/Notes
4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride Piperidine + 4-(1,1,3,3-Tetramethylbutylphenoxy) Not explicitly provided Likely solid* Not available in evidence High lipophilicity suggests potential CNS activity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethylene glycol + 4-(1,1,3,3-Tetramethylbutylphenoxy) Not provided Liquid Acute Toxicity (Oral): Category 4; Eye Irritation: Category 1 Research use only; environmental hazard
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride Piperidine + 4-chloro-3-ethylphenoxymethyl Not provided Solid (inferred) No data available Chloro and ethyl groups may confer metabolic stability
4-(Diphenylmethoxy)piperidine Hydrochloride Piperidine + diphenylmethoxy 303.83 Solid Acute toxicity: No data Limited ecotoxicological data
Dyclonine Hydrochloride (4-Butoxy-β-piperidinopropiophenone HCl) Piperidine + butoxypropiophenone Not provided Solid Local anesthetic; low systemic toxicity Mucosal anesthesia
Benzethonium Chloride Quaternary ammonium + 4-(1,1,3,3-Tetramethylbutylphenoxy) 448.08 Solid Antimicrobial agent Surfactant and preservative

*Inferred from similar piperidine hydrochlorides (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride).

Key Findings:

Lipophilicity and Substituent Effects :

  • The 1,1,3,3-tetramethylbutyl group in the target compound enhances lipophilicity compared to simpler alkyl (e.g., ethyl) or halogen (e.g., chloro) substituents . This property is critical for membrane penetration, as seen in dyclonine’s mucosal anesthetic action .
  • In contrast, the diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride introduces aromatic bulk but lacks the steric hindrance of branched alkyl chains .

Toxicity and Environmental Impact: Compounds with 1,1,3,3-tetramethylbutylphenoxy groups (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit notable environmental hazards, classified as UN3082 for transport . The target compound may share similar disposal requirements . Dyclonine’s low systemic toxicity highlights the importance of substituent choice in balancing efficacy and safety .

Functional Applications: Piperidine derivatives with electron-withdrawing groups (e.g., chloro in 4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride) may exhibit enhanced stability but reduced bioavailability .

Preparation Methods

General Synthesis Approach

A typical synthesis for piperidine derivatives might involve the following steps:

  • Alkylation : The initial step often involves the alkylation of a pyridine or piperidine ring with an appropriate alkyl halide.
  • Reduction : The pyridine ring is then reduced to form a piperidine ring using a reducing agent.
  • Phenoxylation : Introduction of the phenoxy group, which may involve a nucleophilic substitution reaction.
  • Salt Formation : The final step typically involves the formation of a hydrochloride salt.

Detailed Synthesis Steps for Similar Compounds

For compounds like 4-[4-(trifluoromethoxy)phenoxyl]piperidine , the synthesis involves:

  • Step 1 : Synthesis of N-benzyl-4-[4-(trifluoromethoxy)phenoxyl]pyridinium salt from 4-[4-(trifluoromethoxy)phenoxyl]pyridine and a benzyl halide.
  • Step 2 : Reduction of the pyridinium salt to form N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxyl]pyridine.
  • Step 3 : Reaction with acid and a hydrogen source to produce the piperidinium salt.
  • Step 4 : Treatment with alkali to yield the piperidine derivative.

Data Tables for Synthesis

Given the lack of specific data for 4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride , we can consider a hypothetical synthesis pathway based on similar compounds. However, without exact experimental data, we cannot provide precise yield or purity values.

Step Reaction Reagents Conditions Yield/Purity
1 Alkylation Pyridine, Alkyl Halide Solvent, Temperature -
2 Reduction Reducing Agent (e.g., NaBH4) Solvent, Temperature -
3 Phenoxylation Phenoxy Group Donor Solvent, Catalyst -
4 Salt Formation Hydrochloric Acid Solvent, Temperature -

Research Findings and Challenges

The synthesis of complex piperidine derivatives often faces challenges such as controlling reaction conditions to achieve high yields and purity. The choice of reagents and solvents is crucial to minimize side reactions and impurities. Additionally, the scalability of the synthesis method is important for industrial applications.

Q & A

Q. Hypotheses and Solutions :

  • Metabolic Instability : Use LC-MS to identify metabolites; modify the piperidine ring (e.g., N-methylation) to block oxidation .
  • Poor Bioavailability : Reformulate as nanoparticles or co-crystals to enhance solubility .
  • Off-Target Effects : Perform kinome-wide profiling to identify unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride
Reactant of Route 2
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4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride

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